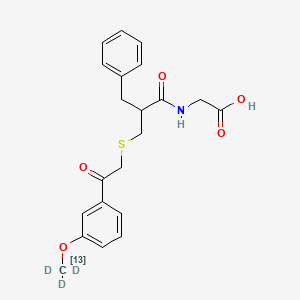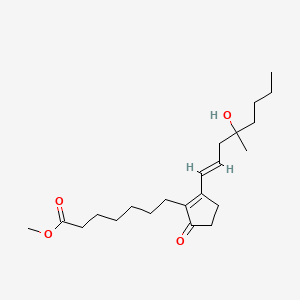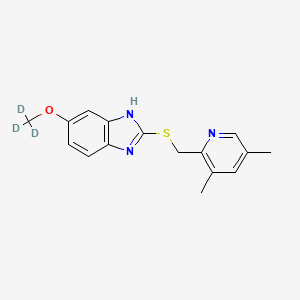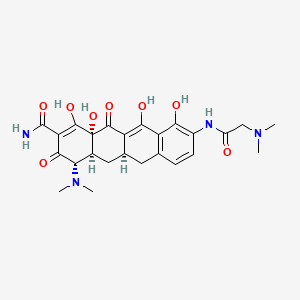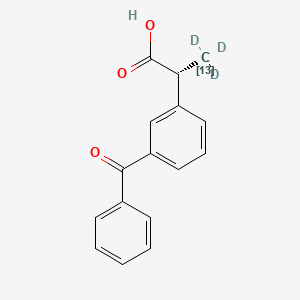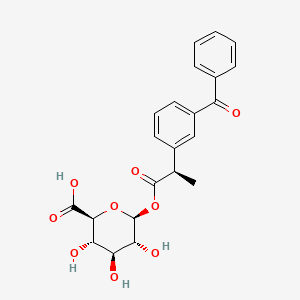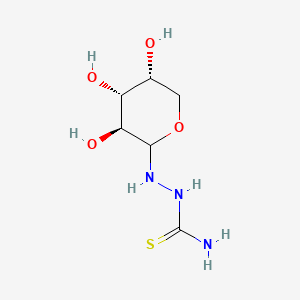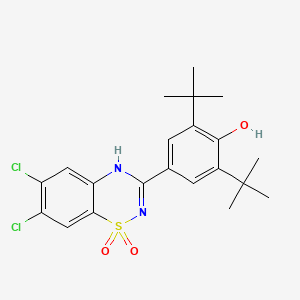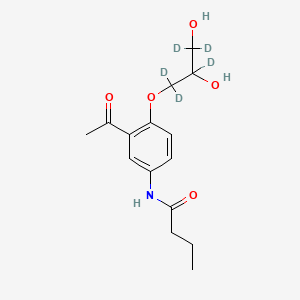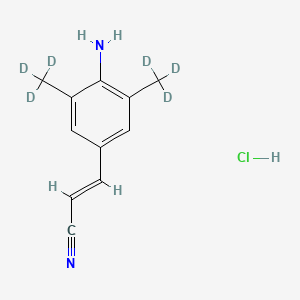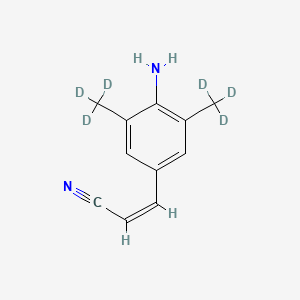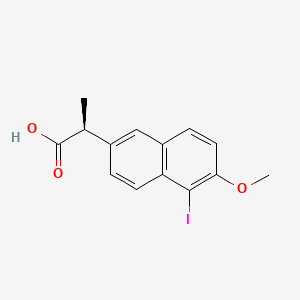
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid” is a pharmaceutical impurity standard, also known as Naproxen Impurity D . It has the empirical formula C14H13IO3 and a molecular weight of 356.16 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C14H13IO3 . The molecule contains an iodine atom, a methoxy group, and a carboxylic acid group attached to a naphthalene ring.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 356.16 . It is a pharmaceutical impurity standard with an assay of ≥98.0% (HPLC) . The compound has an optical activity of [α]/D 41±4°, c = 1 in chloroform .
Scientific Research Applications
Sorption Studies and Environmental Impact
Research involving sorption experiments with phenoxy herbicides provides insights into how similar compounds interact with soil and environmental matrices. Sorption studies can help understand the environmental fate, mobility, and persistence of complex organic compounds, including those structurally related to (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid. Soil organic matter and iron oxides have been identified as significant sorbents, affecting the environmental distribution of such compounds (Werner, Garratt, & Pigott, 2012).
Applications in Biomass Conversion and Sustainable Chemistry
The conversion of biomass into valuable chemicals represents a significant area of research with implications for sustainable industrial processes. Compounds like levulinic acid, derived entirely from biomass, serve as key building blocks in synthesizing a variety of value-added chemicals. This area of research highlights the potential for using biomass-derived compounds for sustainable chemical synthesis, potentially relevant to the synthesis and applications of this compound and its derivatives (Zhang et al., 2021).
Photocatalytic and Bioactive Properties
Studies on compounds like syringic acid, which shares a phenolic structure similar to many complex organic molecules, reveal a wide range of bioactive properties. These include antioxidant, antimicrobial, and anti-inflammatory activities. Research in this domain can provide a framework for investigating the bioactive potential of this compound, particularly in medical and pharmaceutical applications (Srinivasulu et al., 2018).
Safety and Hazards
“(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It should be stored at a temperature of 2-8°C .
Mechanism of Action
- Role of COX Enzymes : These enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandins, which play crucial roles in inflammation, pain, and other physiological processes .
- Analgesic and Anti-inflammatory Effects : The compound’s inhibition of prostaglandin synthesis results in pain relief and anti-inflammatory effects .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Properties
IUPAC Name |
(2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTGUQDQTXNYMT-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116883-62-6 |
Source


|
| Record name | 5-Iodonaproxen, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116883626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-IODONAPROXEN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ELY41W9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
